molecular formula C7H13BF4N2 B1523525 1-(Cyanomethyl)piperidinium Tetrafluoroborate CAS No. 434937-12-9

1-(Cyanomethyl)piperidinium Tetrafluoroborate

Cat. No. B1523525
M. Wt: 212 g/mol
InChI Key: HSIKBRNFKUNHIN-UHFFFAOYSA-O
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Description

1-(Cyanomethyl)piperidinium Tetrafluoroborate is a chemical compound that has been used as a cyanylation reagent for protein sulfhydryl groups and to prepare protein-polysaccharide conjugates . It is also employed as an activating agent for polysaccharide resins and conjugation of lipopolysaccharides while retaining endotoxic activity .


Synthesis Analysis

Wada et al. developed 1-(Cyanomethyl)piperidinium Tetrafluoroborate conjugates, with a highly less nucleophilic counteranion, BF4-. It has appropriate proton-donating ability as a condensation activator to give the corresponding dinucleotide without any loss of the diastereopurity .


Molecular Structure Analysis

The molecular formula of 1-(Cyanomethyl)piperidinium Tetrafluoroborate is C7H13BF4N2 . The molecular weight is 212.00 .


Chemical Reactions Analysis

1-(Cyanomethyl)piperidinium Tetrafluoroborate has been used as a condensation activator in chemical reactions . It has appropriate proton-donating ability to give the corresponding dinucleotide without any loss of the diastereopurity .


Physical And Chemical Properties Analysis

1-(Cyanomethyl)piperidinium Tetrafluoroborate is a crystal with a melting point of 105°C .

Scientific Research Applications

Intramolecular Charge-Transfer Fluorescence in Polymerization Monitoring

The fluorescence spectra of a related compound, 1-phenyl-4-(4-cyano-1-naphthylmethylene)piperidine, exhibit significant spectral shifts during the polymerization of methylmethacrylate (MMA) to poly(methylmethacrylate) (PMMA). This spectral shift, from an emission maximum at 565 nm in the monomer to 450 ± 5 nm in the polymer, alongside increased fluorescence polarization, highlights the compound's potential as a mobility probe in polymer matrices due to its responsive fluorescent properties (Ramesdonk et al., 1987).

Morphology Control in Nanostructure Synthesis

Template-free electrodeposition from an ionic liquid binary mixture, specifically one containing a related piperidinium compound, showcases the ability to tune the morphology of Te one-dimensional nanostructures. The applied potential and the ionic liquid's composition significantly influence the shape and dimensions of the deposited nanostructures, indicating a method to control the synthesis of nanomaterials using piperidinium ionic liquids (Thiébaud et al., 2016).

Ionic Liquid Crystals for Mesomorphic Material Design

Piperidinium, along with other cations, when combined with various anions including tetrafluoroborate, leads to the formation of ionic liquid crystals exhibiting rich mesomorphic behavior. Such materials, depending on the cation-anion pairing, display high-ordered smectic phases, smectic A phases, and hexagonal columnar phases, useful in advanced material applications for displays, sensors, and other technologies (Lava et al., 2009).

Advanced Materials and Nanotechnology

The synthesis and investigation of zirconium fluoride phosphonate derivatives containing piperidine groups highlight the potential of such compounds in constructing materials with 1D and 2D structures. These materials could be leveraged in various applications, including catalysis, molecular sieves, or as components in composite materials, due to their unique inorganic-organic hybrid structures (Taddei et al., 2011).

Safety And Hazards

1-(Cyanomethyl)piperidinium Tetrafluoroborate is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . Suitable protective equipment should be worn when handling this compound .

properties

IUPAC Name

2-piperidin-1-ium-1-ylacetonitrile;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.BF4/c8-4-7-9-5-2-1-3-6-9;2-1(3,4)5/h1-3,5-7H2;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIKBRNFKUNHIN-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC[NH+](CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693710
Record name 1-(Cyanomethyl)piperidin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyanomethyl)piperidinium Tetrafluoroborate

CAS RN

434937-12-9
Record name 1-(Cyanomethyl)piperidin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Cyanomethyl)piperidinium Tetrafluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Cyanomethyl)piperidinium Tetrafluoroborate
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1-(Cyanomethyl)piperidinium Tetrafluoroborate
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1-(Cyanomethyl)piperidinium Tetrafluoroborate
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